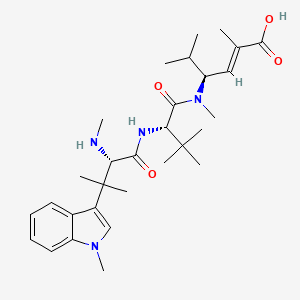
Heptenophos
Overview
Description
Heptenophos is an organophosphorus insecticide with the molecular formula C₉H₁₂ClO₄P. It is primarily used to control pests in agricultural settings. This compound is known for its effectiveness against a variety of insects, including aphids, leafhoppers, and thrips . It is a colorless to pale yellow liquid with a distinct odor and is highly soluble in organic solvents .
Mechanism of Action
Target of Action
Heptenophos primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system, where it terminates the action of the neurotransmitter acetylcholine in the synaptic cleft by breaking it down into choline and acetic acid .
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . By inhibiting the activity of this enzyme, it leads to an accumulation of acetylcholine in the synaptic cleft . This results in continuous activation of the postsynaptic membrane, causing over-excitation, convulsions, paralysis, and eventually death in pests .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .
Pharmacokinetics
As an organophosphate, it is likely to be absorbed through ingestion, inhalation, or skin contact, distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .
Result of Action
The result of this compound action is the overstimulation of the nervous system in pests, leading to symptoms such as convulsions, paralysis, and ultimately death . This makes this compound effective as an insecticide and acaricide, used to control sucking insects and certain insects belonging to the Diptera family .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the environment and its uptake by pests.
Biochemical Analysis
Biochemical Properties
Heptenophos plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase . This enzyme is crucial for breaking down the neurotransmitter acetylcholine into choline and acetic acid, a process essential for normal nerve function . By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the pest . This compound interacts with various biomolecules, including proteins and enzymes involved in the nervous system of insects and other pests .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In insects, it disrupts normal nerve function by inhibiting acetylcholinesterase, leading to continuous stimulation of nerve cells and eventual paralysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the death of the pest . In mammals, this compound can cause neurotoxic effects due to its ability to inhibit acetylcholinesterase, leading to symptoms such as muscle twitching, convulsions, and respiratory distress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This binding interaction is highly specific and involves the formation of a covalent bond between this compound and the serine residue in the active site of the enzyme . This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine and continuous stimulation of nerve cells . Additionally, this compound may affect other enzymes and proteins involved in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is known to be moderately stable in the environment, with a half-life of several days to weeks, depending on environmental conditions such as temperature, pH, and microbial activity . Over time, this compound can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in laboratory studies has shown potential neurotoxic effects and disruption of normal cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as muscle twitching and increased salivation . At higher doses, it can lead to severe neurotoxic effects, including convulsions, respiratory distress, and death . Studies in animal models have shown that the threshold for toxic effects is relatively low, indicating that this compound is highly potent . Chronic exposure to sub-lethal doses of this compound can also lead to long-term health effects, including changes in behavior and cognitive function .
Metabolic Pathways
This compound is metabolized in the body through various pathways, including hydrolysis, oxidation, and conjugation . The primary enzyme involved in the metabolism of this compound is cytochrome P450, which catalyzes the oxidation of this compound to form more water-soluble metabolites . These metabolites are then further processed through conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body . The metabolic pathways of this compound can vary between species, leading to differences in toxicity and efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It can be absorbed by plants through their roots and leaves, and then translocated to different parts of the plant, providing systemic protection against pests . In animals, this compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, and then distributed to various tissues, including the liver, kidneys, and nervous system . The distribution of this compound within the body is influenced by factors such as blood flow, tissue affinity, and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and organelles involved in its metabolism and action . In nerve cells, this compound localizes to the synaptic cleft, where it inhibits acetylcholinesterase and disrupts normal nerve function . In other cell types, this compound may localize to the endoplasmic reticulum and mitochondria, where it can affect cellular metabolism and energy production . The localization of this compound within cells is influenced by factors such as its chemical properties, the presence of targeting signals, and post-translational modifications .
Preparation Methods
The preparation of Heptenophos involves several steps:
Starting Materials: The synthesis begins with the preparation of the acid chloride of this compound.
Reaction with Alcohol: The acid chloride is then reacted with an alcohol to form the ester.
Solvent Mixing: The ester is mixed with a suitable solvent to prepare the final this compound solution.
Industrial production methods typically involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Heptenophos undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptenophos has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organophosphorus chemistry.
Biology: this compound is studied for its effects on insect physiology and biochemistry.
Medicine: Research is conducted on its potential effects on human health, particularly its neurotoxic effects.
Industry: This compound is used in the development of new insecticides and pest control strategies
Comparison with Similar Compounds
Heptenophos is similar to other organophosphorus insecticides such as chlorpyrifos and diazinon. it is unique in its specific molecular structure, which includes a bicycloheptadiene ring. This structure contributes to its distinct chemical properties and biological activity .
Similar Compounds
- Chlorpyrifos
- Diazinon
- Malathion
- Parathion
These compounds share a common mechanism of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
(7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAWQJNHVWMTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=C(C2C1CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042037 | |
| Record name | Heptenophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale amber liquid; [Merck Index] Brown liquid; [MSDSonline], Solid | |
| Record name | Heptenophos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Heptenophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
64 °C/0.075 mm Hg | |
| Record name | HEPTENOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °C (Cleveland, open); 152 °C (Pensky-Martens, closed) | |
| Record name | HEPTENOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with most organic solvents, e.g. in acetone, methanol, xylene >1, hexane 0.13 (all in kg/l, 25 °C)., In water, 2,500 mg/l @ 23 °C, 2.5 mg/mL at 23 °C | |
| Record name | HEPTENOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Heptenophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.28 (20 °C) | |
| Record name | HEPTENOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00075 [mmHg], 65 mPa (4.9X10-4 mm Hg) at 15 °C; 170 mPa (1.28X10-3 mm Hg) at 25 °C | |
| Record name | Heptenophos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEPTENOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The first essential step in the initiation of the delayed neuropathic effect of an organophosphate is phosphorylation of a target protein in the nervous system. The protein has esteratic enzyme activity. The phosphorylation, which was originally studied radiochemically, can be monitored conveniently as progressive inhibition of the activity of this enzyme, which is now referred to as Neuropathy Target Esterase (NTE or Neurotoxic Esterase)... . The second, and equally essential, step is the transformation of the phosphorylated NTE to a modified form: one of the remaining ester bonds of the inhibitor molecule attached to the NTE active site undergoes a biochemical cleavage leaving an ionized acidic residue bound to the protein: this residue is negatively charged and the reaction is referred to as "aging". Both inhibition and aging of inhibited NTE are essential to initiate neuropathy, but the role of the negative charge in the initiation of axonal degeneration is not known. The process of "aging" of inhibited NTE has some analogy with the better-known "aging" of inhibited AChE. However, the analogy does not last above the level of enzyme inhibition. Acute toxicity arises directly from the loss of catalytic activity of AChE, leading to accumulation of excess physiological substrate. Mere loss of catalytic activity of NTE (without aging) does not initiate neuropathy. There is no evidence of a deleterious accumulation of a physiological substrate for NTE or lack of hydrolysis products after inhibition in vivo, and the effect of the negative charge may be focused on some quite separate process. /Organophosphorus Pesticides/ | |
| Record name | HEPTENOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light brown liquid... . | |
CAS No. |
23560-59-0 | |
| Record name | Heptenophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23560-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptenophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptenophos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTENOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6668 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Heptenophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Heptenophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031793 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)



